molecular formula C16H20O9 B177913 [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate CAS No. 168105-32-6

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate

Cat. No. B177913
CAS RN: 168105-32-6
M. Wt: 356.32 g/mol
InChI Key: HAVBGJDVNNVPRE-ZVDSWSACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate” is a chemical compound with the molecular formula C29H33ClO10 . It is also known by other names such as Dapagliflozin Tetraacetate .


Molecular Structure Analysis

The molecular weight of this compound is 577.0 g/mol . The IUPAC name is [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate . The InChI and SMILES strings provide a textual representation of the compound structure .


Chemical Reactions Analysis

The compound can be used as an intermediate in organic synthesis and experimental research . It is often used as a raw material in organic chemical industry and can be used to make fragrances . It is also an intermediate in the synthesis of various drugs in the pharmaceutical industry .

Scientific Research Applications

Chiral Derivatization Reagent

This compound is used as a chiral derivatization reagent for the resolution of amino acid derivatives. It reacts mainly with enantiomeric amino acids, which is crucial in the study of chirality and its implications in biochemistry and pharmacology .

Drug Modification

It serves as a modifier in drug synthesis to increase polarity, reduce toxic effects, and improve drug activity. This application is significant in medicinal chemistry for optimizing drug properties .

Formation of Diastereomers

The compound is involved in the formation of diastereomers, which are then separated using reversed-phase high-performance liquid chromatography. This process is essential for the separation and analysis of different stereoisomers .

Synthesis of Glucopyranosyl Esters

It is used in the synthesis of glucopyranosyl esters by reacting with various acids such as tetralkylammonium salts of picolinic and indolylacetic acids. These esters have applications in organic synthesis and pharmaceuticals .

Chromatographic Studies

The compound is utilized in chromatographic studies for the purification and separation of materials, which is a fundamental technique in analytical chemistry .

Xanthone Synthesis

It plays a role in the synthesis of xanthones, which are compounds with potential therapeutic properties. The compound acts as a glucose donor in these syntheses .

Safety and Hazards

This compound may pose a hazard to the environment, and special attention should be given to water bodies .

Future Directions

The compound can be used as a chemical intermediate for organic synthesis and experimental research . It is commonly used as a raw material in the organic chemical industry, can be used to make fragrances, and is also an intermediate in the synthesis of various drugs in the pharmaceutical industry .

properties

IUPAC Name

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3/t12-,13+,14-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVBGJDVNNVPRE-ZVDSWSACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne

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